molecular formula C19H21N5O2S B3016925 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide CAS No. 1251707-21-7

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide

Cat. No.: B3016925
CAS No.: 1251707-21-7
M. Wt: 383.47
InChI Key: HTKRCXSBIOXREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes a benzylsulfanyl substituent at the 8-position and an N-cyclopentylacetamide moiety at the 2-position.

Properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-16(21-15-8-4-5-9-15)12-24-19(26)23-11-10-20-18(17(23)22-24)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKRCXSBIOXREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core, followed by the introduction of the benzylsulfanyl group and the cyclopentylacetamide moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyrazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays for its potential antimicrobial and antiviral activities.

    Medicine: Research has indicated its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways that are crucial for the proliferation and survival of cancer cells. The molecular targets and pathways involved include c-Met and VEGFR-2, which are important in cancer cell growth and angiogenesis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
2-[8-(Benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide (Target Compound) C₂₁H₂₂N₅O₂S 408.50 Benzylsulfanyl (C₆H₅CH₂S), N-cyclopentyl Not available
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.94 4-Chlorobenzylsulfanyl (Cl-C₆H₄CH₂S), 4-methoxybenzyl 26028822
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₁ClN₅O₂S 466.96 4-Chlorobenzylsulfanyl (Cl-C₆H₄CH₂S), 2,5-dimethylphenyl 1251707-14-8
2-[8-(3-Methyl-1-piperidinyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide C₂₁H₂₅N₆O₂S₂ 453.59 3-Methylpiperidinyl (C₅H₁₀N-CH₃), 3-(methylsulfanyl)phenyl (CH₃S-C₆H₄) Not available

Key Observations:

The N-cyclopentyl group in the target compound contrasts with the 4-methoxybenzyl () and 2,5-dimethylphenyl (), which may alter solubility and steric hindrance . replaces the sulfur-linked benzyl group with a 3-methylpiperidinyl moiety, enhancing nitrogen-rich hydrophilicity .

Molecular Weight and Lipophilicity :

  • The target compound (408.50 g/mol) is lighter than chlorinated analogues (469.94–466.96 g/mol), likely due to the absence of chlorine and methoxy groups. This may improve membrane permeability.
  • ’s higher nitrogen and sulfur content (453.59 g/mol) could enhance polar surface area, affecting blood-brain barrier penetration .

Biological Implications: Chlorinated analogues (–2) may exhibit stronger binding to hydrophobic enzyme pockets due to Cl’s electronegativity, as seen in kinase inhibitors .

Biological Activity

The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide is a member of the triazolopyrazine family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazolo[4,3-a]pyrazine core with a benzylsulfanyl group and a cyclopentylacetamide moiety. Its molecular formula is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S with a molecular weight of 421.5 g/mol . The structural complexity contributes to its distinctive chemical properties and biological interactions.

Biological Activity Overview

Recent studies indicate that this compound exhibits significant biological activities, primarily through its ability to inhibit key kinases involved in cell signaling pathways:

  • Inhibition of c-Met and VEGFR-2 : These kinases play crucial roles in cell proliferation and angiogenesis. The inhibition of these targets suggests potential applications in cancer therapy .
  • Antimicrobial Activity : Similar compounds in the triazole class have demonstrated broad-spectrum antimicrobial effects. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in critical cellular processes. This binding inhibits their activity, leading to reduced cell growth and proliferation.
  • Structural Modifications : The presence of the benzylsulfanyl group enhances binding affinity to target proteins compared to other similar compounds. This specificity may lead to more targeted therapeutic effects .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anticancer Properties : Potential applications in oncology due to its ability to inhibit pathways associated with tumor growth.
  • Antimicrobial Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Case Studies

  • In Vitro Studies : Research has shown that derivatives of triazolopyrazines exhibit potent antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various pathogens .
  • Cancer Cell Line Studies : In vitro evaluations on cancer cell lines have demonstrated that the compound effectively reduces cell viability by targeting specific signaling pathways associated with tumor growth .

Data Table

PropertyValue
Molecular FormulaC21H19N5O3SC_{21}H_{19}N_{5}O_{3}S
Molecular Weight421.5 g/mol
Biological Targetsc-Met, VEGFR-2
Antimicrobial ActivityActive against S. aureus, E. coli
MIC Range0.125 - 8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.